molecular formula C14H11FO3 B578110 3-Fluoro-4-(4-methoxyphenyl)benzoic acid CAS No. 1261892-86-7

3-Fluoro-4-(4-methoxyphenyl)benzoic acid

Cat. No. B578110
CAS RN: 1261892-86-7
M. Wt: 246.237
InChI Key: QKIRDCPNZXELCV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .


Synthesis Analysis

The synthesis of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid involves several steps. The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid is represented by the formula C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-11-5-2-9 (3-6-11)12-7-4-10 (14 (16)17)8-13 (12)15/h2-8H,1H3, (H,16,17) .


Chemical Reactions Analysis

3-Fluoro-4-(4-methoxyphenyl)benzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .


Physical And Chemical Properties Analysis

3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a white powder with a melting point of 211-213 °C . Its molecular weight is 170.14 g/mol .

Scientific Research Applications

Alzheimer’s Disease Treatment

3-Fluoro-4-(4-methoxyphenyl)benzoic acid: is utilized as an intermediate in the synthesis of compounds for treating Alzheimer’s disease. The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, which are pivotal in creating esters with ligustrazine moieties. These esters have shown potential in Alzheimer’s disease treatment by targeting various pathways involved in the disease’s progression .

Antimicrobial Applications

The compound can be transformed into hydrazide, which is then used to synthesize 1,3,4-oxadiazole derivatives . These derivatives possess a 3-fluoro-4-methoxyphenyl moiety and have demonstrated significant antimicrobial properties, making them valuable in the development of new antimicrobial agents .

Synthesis of Benzoyl Chloride

3-Fluoro-4-(4-methoxyphenyl)benzoic acid: can be converted into benzoyl chloride using thionyl chloride. This enhances its reactivity, providing a platform for Friedel-Crafts acylation reactions. This reaction is essential in synthesizing various aromatic ketones, which are key intermediates in pharmaceuticals and agrochemicals .

Fischer Esterification

The compound undergoes Fischer esterification, a fundamental organic reaction used to produce esters. In the context of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid , this reaction is particularly useful for creating esters that can be further modified for pharmaceutical applications .

Fluorinated Building Blocks

As a fluorinated benzoic acid derivative, 3-Fluoro-4-(4-methoxyphenyl)benzoic acid serves as a building block in medicinal chemistry. Its fluorinated nature makes it a candidate for developing drugs with enhanced metabolic stability and bioavailability .

Material Science Research

The compound’s unique structure and reactivity profile make it a candidate for material science research, particularly in the development of organic electronic materials. Its ability to undergo various chemical transformations allows for the fine-tuning of electronic properties in materials .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-fluoro-4-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIRDCPNZXELCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681404
Record name 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-methoxyphenyl)benzoic acid

CAS RN

1261892-86-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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